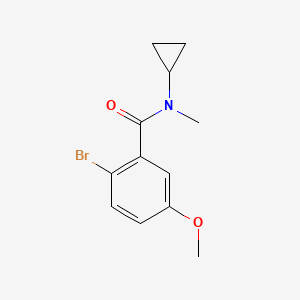

2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-14(8-3-4-8)12(15)10-7-9(16-2)5-6-11(10)13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDRBOVBBKRKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=C(C=CC(=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

To fully assign the proton (¹H) and carbon (¹³C) signals of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, a suite of 1D and 2D NMR experiments would be necessary.

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their coupling patterns. For instance, the aromatic protons would appear as distinct signals, and the cyclopropyl (B3062369) and methyl groups would have characteristic chemical shifts and multiplicities.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D technique would establish proton-proton coupling relationships, helping to identify adjacent protons, such as those within the cyclopropyl group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the N-methyl and N-cyclopropyl groups to the carbonyl carbon and the methoxy (B1213986) group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation.

A hypothetical data table for the ¹H and ¹³C NMR of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide is presented below, based on typical chemical shifts for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| Aromatic C-Br | - | 110 - 120 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C=O | - | 130 - 140 |

| C=O | - | 168 - 172 |

| O-CH₃ | 3.8 - 4.0 | 55 - 60 |

| N-CH₃ | 2.8 - 3.2 | 30 - 40 |

| N-CH (cyclopropyl) | 2.5 - 3.0 | 25 - 35 |

| CH₂ (cyclopropyl) | 0.5 - 1.0 | 5 - 15 |

Note: This table is predictive and not based on experimental data.

The rotation around the amide C-N bond is often restricted, leading to the possibility of different conformations (rotamers). NOESY data would be instrumental in determining the preferred conformation in solution by observing through-space interactions between, for example, the N-methyl or N-cyclopropyl protons and the aromatic protons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₂H₁₄BrNO₂) by comparing the experimental mass to the calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. For 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, characteristic fragmentation pathways would likely involve:

Loss of the bromine atom.

Cleavage of the N-cyclopropyl or N-methyl group.

Fragmentation of the amide bond, leading to the formation of a benzoyl cation derivative.

A table of expected fragments is provided below.

| m/z | Possible Fragment |

| 283/285 | [M]+ (Molecular Ion) |

| 268/270 | [M - CH₃]+ |

| 242/244 | [M - C₃H₅]+ |

| 204 | [M - Br]+ |

| 183/185 | [Br-C₆H₃(OCH₃)-C=O]+ |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy for Functional Group Characterization (e.g., Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

For 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, key vibrational bands would include:

C=O stretch (amide): A strong absorption in the FT-IR spectrum, typically around 1630-1680 cm⁻¹.

C-N stretch: Found in the 1200-1400 cm⁻¹ region.

C-O stretch (methoxy): A characteristic band around 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretches: Appearing in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-Br stretch: Typically observed at lower wavenumbers, in the 500-600 cm⁻¹ region, and often more prominent in the Raman spectrum.

Solid-State Structural Determination via X-ray Crystallography for Crystal Structure Analysis

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data on the solid-state structural determination of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide via X-ray crystallography has been reported. Consequently, a detailed analysis of its crystal structure, including the optimization of crystallization conditions and the specific intermolecular interactions and crystal packing motifs, cannot be provided at this time.

Optimization of Crystallization Conditions

Information regarding the optimization of crystallization conditions for 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide is not available in the current scientific literature. The successful growth of single crystals suitable for X-ray diffraction analysis is a critical prerequisite for structural elucidation. This process typically involves a systematic screening of various parameters to identify the optimal conditions for crystal formation.

Key parameters that would be investigated in such a study include:

| Parameter | Description |

|---|---|

| Solvent System | The choice of solvent or a mixture of solvents is crucial as the solubility of the compound directly influences nucleation and crystal growth. A range of solvents with varying polarities would be tested. |

| Temperature | Controlled temperature variations, including slow cooling or maintaining a constant temperature, can significantly affect the crystallization process. |

| Supersaturation | The level of supersaturation of the solution is a primary driving force for crystallization. Techniques such as slow evaporation of the solvent or vapor diffusion are commonly employed to achieve optimal supersaturation. |

| pH | For compounds with ionizable groups, the pH of the crystallization medium can influence solubility and crystal packing. |

| Additives | The presence of small amounts of additives or impurities can sometimes promote or hinder crystal growth. |

Without experimental data, the specific conditions required to obtain high-quality single crystals of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide remain undetermined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

As no crystal structure has been reported for 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, a definitive analysis of its intermolecular interactions and crystal packing motifs is not possible. Such an analysis would typically involve the identification and characterization of non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state.

Based on the functional groups present in the molecule (a bromo substituent, a cyclopropyl group, a methoxy group, and an amide linkage), one could anticipate the potential for various types of intermolecular interactions that would influence the crystal packing. These might include:

Hydrogen Bonding: While the tertiary amide in this specific compound lacks a traditional hydrogen bond donor (N-H), the carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.

Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (such as the carbonyl oxygen) of an adjacent molecule.

van der Waals Forces: These non-specific attractive and repulsive forces would be present throughout the crystal structure, arising from temporary fluctuations in electron density.

The interplay of these potential interactions would dictate the specific packing arrangement of the molecules, influencing physical properties of the solid such as melting point, solubility, and stability. However, without experimental crystallographic data, any discussion of the specific motifs and their relative contributions remains speculative.

Computational Chemistry and Molecular Modeling of 2 Bromo N Cyclopropyl 5 Methoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, making it a valuable tool for predicting their geometric and spectroscopic properties. nih.gov The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy conformation. For 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable structure.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated to help identify characteristic functional group vibrations. epstem.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. mdpi.com Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated by calculating the electronic transition energies. researchgate.net

Hypothetical Optimized Geometric Parameters for 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide (DFT/B3LYP/6-311G(d,p))

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C=O | 1.23 | C-C(O)-N | 118.5 |

| C-N (amide) | 1.36 | O=C-C(aromatic) | 121.0 |

| C-Br | 1.91 | C-N-C(cyclopropyl) | 122.3 |

| C-O (methoxy) | 1.37 | C-N-C(methyl) | 117.8 |

Note: This table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO might be distributed over the benzamide (B126) moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

Hypothetical FMO Properties for 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Docking and Dynamics Simulations in the Context of Hypothetical Biological Targets

To explore the potential of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide as a biologically active agent, molecular docking and dynamics simulations can be employed. These methods predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.

Ligand-Protein Interaction Profiling and Hotspot Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. By docking 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide into the active site of a hypothetical target protein, it would be possible to identify the amino acid residues that are crucial for binding. These key interaction points are often referred to as "hotspots." The docking score, an estimation of the binding affinity, can be used to rank-order different binding poses and compare the potential of different ligands. chemrevlett.com

Conformational Sampling and Binding Mode Analysis within Active Sites

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of different conformations of both the ligand and the protein. This conformational sampling is essential for a more accurate assessment of the binding stability and the identification of the most persistent binding modes. Analyzing the trajectory from an MD simulation can reveal how the interactions between 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide and the active site evolve, providing a more detailed understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analog Series

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of structurally related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For an analog series of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model would be invaluable for guiding the design of new analogs with potentially improved potency. Cheminformatics tools would be essential for managing the chemical data, calculating descriptors, and building the predictive QSAR models.

Development of Predictive Models for Biological or Physicochemical Properties

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. archivepp.comigi-global.comunair.ac.id These models establish a mathematical relationship between the structural features of a series of compounds and their measured activities.

For a class of compounds like benzamide derivatives, QSAR studies can elucidate the key molecular descriptors that govern their interactions with biological targets. researchgate.netnih.gov These descriptors can be steric (e.g., molecular size and shape), electronic (e.g., charge distribution, dipole moment), or hydrophobic (e.g., logP).

In the context of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, a hypothetical QSAR study could be developed by synthesizing a library of analogs with variations at different positions of the molecule. The biological activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of 2-Bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide Analogs

| Compound ID | R1-Group | R2-Group | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted pIC50 |

| 1 | Br | OCH3 | 301.16 | 3.2 | 2.5 | 6.8 |

| 2 | Cl | OCH3 | 256.71 | 2.9 | 2.3 | 6.5 |

| 3 | I | OCH3 | 348.06 | 3.6 | 2.7 | 7.1 |

| 4 | Br | OH | 287.13 | 2.8 | 3.1 | 6.2 |

| 5 | Br | OC2H5 | 315.19 | 3.5 | 2.6 | 7.0 |

The resulting QSAR model could be expressed as a linear equation, for instance:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3(Molecular Weight)

Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, thereby prioritizing the synthesis of the most promising candidates.

Virtual Screening Strategies for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods can be employed. These methods utilize the structure of a known active compound, such as 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, as a template to find other molecules with similar properties. Techniques like similarity searching, pharmacophore modeling, and 3D shape matching are common in LBVS.

A pharmacophore model for 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide would identify the essential structural features required for its biological activity. This model would include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific 3D orientation. This pharmacophore can then be used as a query to screen large compound databases for molecules that match these features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available, SBVS methods like molecular docking can be used. In this approach, candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function.

For 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, a docking study would involve placing the molecule into the active site of its target protein. The interactions between the compound and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed to predict its binding mode and affinity. This information can then be used to screen large virtual libraries for compounds that are predicted to bind even more tightly.

Table 2: Hypothetical Virtual Screening Hit List for Analogs of 2-Bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide

| Hit Compound ID | Structure | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) | Key Interactions |

| ZINC12345 | [Structure Image] | -9.5 | 50 | H-bond with Arg120, Pi-pi stacking with Tyr200 |

| ZINC67890 | [Structure Image] | -9.2 | 75 | H-bond with Ser150, Hydrophobic interaction with Leu180 |

| ZINC13579 | [Structure Image] | -8.9 | 120 | H-bond with Asn90, Halogen bond with Phe210 |

| ZINC24680 | [Structure Image] | -8.7 | 150 | Pi-pi stacking with His100, Hydrophobic interaction with Val130 |

The results of virtual screening campaigns provide a manageable number of promising candidates for further experimental testing, significantly accelerating the process of discovering new bioactive compounds.

Investigation of Chemical Reactivity and Derivatization Potential

Reactivity of the Aryl Bromine Moiety: Applications in Further Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

The bromine atom attached to the aromatic ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This aryl bromide can readily participate in reactions that form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making it a versatile handle for introducing a wide range of substituents.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orgyonedalabs.com This reaction is known for its mild conditions and tolerance of various functional groups. For the target molecule, this would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base to replace the bromine atom with a new alkyl, alkenyl, or aryl group. nih.govresearchgate.net The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields. nih.gov

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction allows for the coupling of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide with a wide variety of primary or secondary amines. The process typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the formation of the C-N bond, yielding aniline (B41778) derivatives.

Carbon-Oxygen Bond Formation: The formation of a C-O bond at the aromatic ring can be achieved through reactions like the Ullmann condensation or Buchwald-Hartwig etherification. The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org More modern methods often utilize palladium catalysis, which can proceed under milder conditions. These reactions enable the synthesis of diaryl ethers or alkyl aryl ethers from the parent compound.

Table 1: Representative Cross-Coupling Reactions for Aryl Bromide Modification

| Coupling Reaction | Bond Formed | Reagents/Catalysts | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | C-C | R-B(OH)₂, Pd catalyst, Base | 2-Aryl-N-cyclopropyl-5-methoxy-N-methylbenzamide |

| Buchwald-Hartwig | C-N | R¹R²NH, Pd catalyst, Ligand, Base | 2-(R¹R²N)-N-cyclopropyl-5-methoxy-N-methylbenzamide |

| Ullmann Condensation | C-O | R-OH, Cu or Pd catalyst, Base | 2-(RO)-N-cyclopropyl-5-methoxy-N-methylbenzamide |

Reactivity at the Amide Nitrogen: Selective N-Alkylation, N-Acylation, and N-Dealkylation Reactions

The tertiary amide group in the molecule offers distinct possibilities for chemical transformation, although its reactivity is generally lower than that of primary or secondary amides due to resonance stabilization and steric hindrance. solubilityofthings.com

N-Acylation: The N-acylation of a tertiary amide is not a direct process. Typically, N-acylation reactions involve the substitution of a hydrogen atom on a primary or secondary amine or amide with an acyl group. bath.ac.ukresearchgate.nettandfonline.comorganic-chemistry.org To achieve a structure analogous to N-acylation on the target molecule, one would first need to perform an N-demethylation or N-decyclopropylation reaction to generate a secondary amide, which could then be acylated.

N-Dealkylation: Selective removal of one of the alkyl groups (methyl or cyclopropyl) from the amide nitrogen is a potential pathway for derivatization. N-dealkylation can be achieved through various methods, including photochemical, enzymatic, or chemical means. acs.orgnih.gov Studies on the metabolism of N-methyl-N-alkyl amides by cytochrome P-450 enzymes have shown that both demethylation and dealkylation can occur. nih.govtandfonline.com The relative rates often depend on the nature of the alkyl group, with smaller groups sometimes being removed more readily. tandfonline.com Chemical methods for N-demethylation of amides have also been developed, offering synthetic routes to the corresponding secondary amides. researchgate.net These secondary amides can then serve as precursors for further functionalization, such as N-alkylation or N-acylation.

Table 2: Potential Reactions at the Amide Nitrogen

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| N-Demethylation | Selective removal of the methyl group from the amide nitrogen. | Formation of a secondary amide (N-cyclopropyl-2-bromo-5-methoxybenzamide). |

| N-Decyclopropylation | Selective removal of the cyclopropyl (B3062369) group from the amide nitrogen. | Formation of a secondary amide (N-methyl-2-bromo-5-methoxybenzamide). |

| Subsequent N-Acylation | Acylation of the secondary amide formed after a dealkylation step. | Introduction of a new acyl group on the nitrogen. |

Reactivity of the Methoxy (B1213986) Group: Controlled Demethylation and Ether Cleavage Reactions

The methoxy group on the benzene (B151609) ring is an ether linkage that can be cleaved under specific conditions to yield a phenol. This transformation is valuable as it unmasks a hydroxyl group, which can then be used for further functionalization, such as esterification or etherification.

The most common and effective reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). gvsu.edunih.govresearchgate.net The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, which activates the methyl group for nucleophilic attack by a bromide ion. core.ac.ukresearchgate.net This process is typically carried out at low temperatures in an inert solvent like dichloromethane. The resulting phenoxyboron species is then hydrolyzed during aqueous workup to afford the free phenol. The reaction is generally high-yielding and is a standard method for demethylation in natural product synthesis and medicinal chemistry. Alternative reagents for ether cleavage exist, but BBr₃ remains one of the most widely utilized due to its high reactivity. nih.gov

Table 3: Demethylation of the Methoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature, followed by aqueous workup | 2-bromo-N-cyclopropyl-5-hydroxy-N-methylbenzamide |

Cyclopropyl Ring Stability and Potential for Ring-Opening Reactions under Specific Conditions

The cyclopropyl group attached to the amide nitrogen is generally stable under many reaction conditions due to the high C-H bond dissociation energy. hyphadiscovery.com This stability allows it to be retained during various synthetic transformations on other parts of the molecule. NMR studies have shown that N-cyclopropyl amides can exhibit unique conformational behaviors. nih.govacs.org

However, the inherent ring strain of the three-membered ring makes it susceptible to ring-opening reactions under specific, typically harsh, conditions. acs.org Acid-catalyzed ring-opening reactions are a known pathway for cyclopropanes, particularly those activated by adjacent functional groups (donor-acceptor cyclopropanes). nih.govstackexchange.comresearchgate.netacs.orgacs.org In the context of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, strong acidic conditions could potentially lead to protonation of the amide or the cyclopropyl ring itself, initiating a ring-opening cascade. The outcome of such a reaction would be highly dependent on the specific acid and reaction conditions employed. For instance, some studies on bromocyclopropanes under Ullmann reaction conditions have observed ring-opening. researchgate.net While the N-cyclopropyl group is generally more stable, its reactivity under strongly acidic or radical conditions cannot be entirely dismissed and represents a potential, albeit less common, pathway for derivatization. hyphadiscovery.com

Table 4: Stability and Potential Reactivity of the Cyclopropyl Ring

| Condition | Stability/Reactivity | Potential Outcome |

|---|---|---|

| Standard Synthetic Conditions (e.g., Cross-coupling, Demethylation) | Generally Stable | Cyclopropyl group remains intact. |

| Strong Acidic Conditions | Potential for Ring-Opening | Formation of a ring-opened product (e.g., a propene or propanol (B110389) derivative). |

Exploration of Biological Activities and Structure Activity Relationships of Substituted Benzamide Derivatives

Design and Synthesis of Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies

The rational design of analogues of the lead compound, 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, involves systematic modifications of its core structure to probe the chemical space and understand the influence of various substituents on biological activity. The synthesis of these analogues typically starts from commercially available precursors, such as 2-bromo-5-methoxybenzoic acid, which can be prepared via bromination of 3-methoxybenzoic acid. The benzoic acid is then activated, often by conversion to the corresponding acid chloride, and subsequently reacted with a desired amine to form the benzamide (B126).

To investigate the impact of the benzene (B151609) ring substituents, a series of analogues can be synthesized by varying the nature and position of the bromo and methoxy (B1213986) groups.

Positional Isomers: The positions of the bromo and methoxy groups on the benzene ring can be altered to understand the steric and electronic requirements for optimal activity. For instance, moving the methoxy group from the 5-position to the 4- or 6-position could influence the molecule's conformation and its interaction with biological targets.

Electronic Effects: The bromo and methoxy groups can be replaced with other substituents to modulate the electronic properties of the benzene ring. For example, replacing the electron-withdrawing bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methyl) can significantly impact biological activity. Similarly, the electron-donating methoxy group can be substituted with other alkoxy groups of varying chain lengths or with a hydroxyl group to explore the effects of hydrophobicity and hydrogen bonding potential.

Studies on other benzamide series have shown that such modifications can have a profound effect on activity. For example, in a series of N-substituted benzimidazole (B57391) carboxamides, the type and number of methoxy and/or hydroxy groups on the phenyl ring strongly influenced their antiproliferative and antibacterial activities.

The amide moiety is a critical component of the benzamide scaffold, and its modification provides another avenue for SAR exploration.

N-Substituents: The N-cyclopropyl and N-methyl groups can be systematically varied to probe the size and nature of the substituent required at the nitrogen atom. For instance, the cyclopropyl (B3062369) group can be replaced with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or with linear or branched alkyl chains. The N-methyl group can be substituted with other small alkyl groups (e.g., ethyl, propyl) or a hydrogen atom. Research on antitubercular benzamides has shown that N-cyclopropyl benzamide analogues have lower activity compared to N-methylbenzamide analogues, highlighting the sensitivity of this position to substitution.

Amide Linkage Bioisosteres: The amide bond itself can be replaced with bioisosteric groups to improve metabolic stability or to alter the molecule's physicochemical properties. Examples of amide bioisosteres include thioamides, sulfonamides, and reversed amides.

In Vitro Screening for Potential Biological Activities (e.g., enzyme inhibition, receptor binding, anti-microbial, herbicidal)

Given the broad spectrum of activities reported for substituted benzamides, analogues of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide are typically screened against a panel of biological targets to identify their potential applications.

Based on the structural features of the lead compound, several target classes and biological pathways can be prioritized for in vitro screening:

Enzyme Inhibition: Many benzamides are known enzyme inhibitors. For example, substituted benzamides have been investigated as inhibitors of acetylcholinesterase and α-glucosidase. The presence of the bromo and methoxy groups suggests that these compounds could also be evaluated for their inhibitory activity against other enzymes, such as carbonic anhydrases and protein kinases.

Receptor Binding: Substituted benzamides are well-known ligands for various G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. Therefore, receptor binding assays are crucial to determine the affinity and selectivity of the synthesized analogues for these and other receptors.

Antimicrobial Activity: The presence of a halogen and a methoxy group on the aromatic ring is a common feature in many antimicrobial compounds. Screening against a panel of pathogenic bacteria and fungi can reveal potential anti-infective properties. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.

Herbicidal Activity: The N-cyclopropyl benzamide scaffold is present in some commercial herbicides. Therefore, evaluating the herbicidal activity of the synthesized analogues against various weed species is a logical step.

Once a biological activity is identified, further assays are conducted to quantify the potency, efficacy, and selectivity of the active compounds.

Potency: The potency of a compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) or its half-maximal effective concentration (EC50) in a specific assay. For enzyme inhibitors, the inhibition constant (Ki) is also a key parameter.

Efficacy: Efficacy refers to the maximum response a compound can produce in a biological system. This is particularly relevant for receptor agonists and antagonists.

Selectivity: It is crucial to assess the selectivity of the compounds for their intended target over other related targets. For example, a compound that inhibits a specific enzyme should be tested against a panel of other enzymes to determine its selectivity profile.

The following table summarizes the biological activities of some representative substituted benzamide derivatives, providing insights into potential SAR trends.

| Compound/Analogue Class | Biological Activity | Key Findings |

| N-Cyclopropyl Benzamides | Antitubercular | Lower activity compared to N-methyl analogues. |

| 2-Bromo-N-phenyl Benzamides | Antimicrobial | Active against Gram-positive bacteria. |

| Methoxy-substituted Benzamides | Antiproliferative, Antibacterial | Activity is highly dependent on the position and number of methoxy groups. |

| N-Substituted Benzamides | Enzyme Inhibition | Showed inhibitory potential against acetylcholinesterase and α-glucosidase. |

Metabolic Fate and Biotransformation Pathways in Vitro Focus

In Vitro Metabolic Stability Assessment using Subcellular Fractions (e.g., liver microsomes, S9 fractions)

The initial step in characterizing the metabolic fate of a compound is to determine its stability in the presence of drug-metabolizing enzymes. researchgate.net This is typically achieved using subcellular fractions of the liver, the primary site of drug metabolism. mercell.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. mercell.comnih.gov The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential, including both Phase I and Phase II reactions. nih.govresearchgate.net

The metabolic stability of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide is being assessed by incubating the compound with human and other species' liver microsomes and S9 fractions in the presence of necessary cofactors like NADPH for CYP-mediated reactions. mercell.com The rate of disappearance of the parent compound over time is monitored using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com This data will be used to calculate key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which provide an early prediction of the compound's in vivo clearance. nuvisan.com

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

| Parameter | Description |

| Test System | Human Liver Microsomes, Human Liver S9 Fraction |

| Compound Concentration | Typically a low concentration (e.g., 1 µM) to be below the Michaelis-Menten constant (Km) of the metabolizing enzymes. mercell.com |

| Protein Concentration | Standardized concentration (e.g., 0.5 mg/mL). mercell.com |

| Cofactors | NADPH for Phase I reactions; UDPGA and PAPS for Phase II reactions in S9 fractions. |

| Incubation Time | A time course study (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism. mercell.com |

| Analysis Method | LC-MS/MS for quantification of the parent compound. nuvisan.com |

Identification of Phase I and Phase II Metabolites using High-Resolution Mass Spectrometry

Following the stability assessment, the next crucial step is the identification of the metabolites formed. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose, enabling the detection and structural elucidation of metabolites in complex biological matrices. nih.govijpras.com

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the molecule more polar. researchgate.net For 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide, several oxidative transformations are being investigated:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic cyclopropyl (B3062369) or methyl groups is a common metabolic pathway catalyzed by CYP enzymes. researchgate.netcore.ac.uk

N-Demethylation: The removal of the methyl group from the amide nitrogen is another potential metabolic route. chim.itresearchgate.net

O-Demethylation: The methoxy (B1213986) group on the benzamide (B126) ring is a likely site for O-demethylation, resulting in the formation of a phenolic metabolite. nih.gov

The identification of these metabolites is based on the accurate mass measurements of the parent compound and its metabolites provided by HRMS, which allows for the determination of elemental compositions and the characteristic mass shifts associated with these biotransformations. d-nb.inforesearchgate.net

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion. uomus.edu.iq Key conjugation reactions include:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl, carboxyl, or amine groups, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqnih.gov Any hydroxylated metabolites of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide would be prime candidates for glucuronidation.

Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs), is another common conjugation reaction, particularly for phenolic metabolites. uomus.edu.iq

The detection of these conjugated metabolites by HRMS involves looking for specific mass additions corresponding to glucuronic acid or sulfate (B86663) moieties. d-nb.info

Table 2: Predicted Metabolic Pathways and Mass Shifts

| Transformation | Description | Expected Mass Shift (Da) |

| Hydroxylation | Addition of an oxygen atom | +15.9949 |

| N-Demethylation | Loss of a CH₂ group | -14.0157 |

| O-Demethylation | Loss of a CH₂ group | -14.0157 |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 |

| Sulfation | Addition of SO₃ | +79.9568 |

Characterization of Enzymes Involved in Biotransformation (e.g., Specific Cytochrome P450 Isozymes, UGTs)

Identifying the specific enzymes responsible for the metabolism of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide is crucial for predicting potential drug-drug interactions. nih.gov This is typically achieved through in vitro experiments using a panel of recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) and UGT isozymes. researchgate.net By incubating the compound with individual enzymes, the contribution of each isozyme to the formation of specific metabolites can be determined. researchgate.netnih.gov

Further characterization can involve the use of selective chemical inhibitors for specific CYP isozymes in incubations with human liver microsomes. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor would indicate the involvement of that particular CYP isozyme. researchgate.net

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Development and Validation of Chromatographic Methods for Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental for the separation of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide from starting materials, byproducts, and potential degradants. The choice of method—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC)—depends on the compound's physicochemical properties, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Given the relatively polar nature and expected low volatility of the target benzamide (B126), reversed-phase HPLC and UPLC are the most suitable techniques for its analysis. wjpmr.comsciencepublishinggroup.com These methods separate compounds based on their differential partitioning between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. UPLC, utilizing smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.govresearchgate.net

Method development for this compound would involve a systematic optimization of chromatographic parameters to achieve adequate separation from any impurities. researchgate.netwu.ac.th Key parameters to optimize include the mobile phase composition (e.g., a gradient of water with an organic modifier like acetonitrile or methanol), pH of the aqueous phase (often buffered or acidified with formic acid to ensure consistent peak shape), column temperature, and flow rate. nih.govresearchgate.net Validation of the developed method is crucial and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is fit for its intended purpose. wjpmr.comresearchgate.net

| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-Phase C18 or BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 25-40 °C | 30-50 °C |

| Injection Volume | 5-20 µL | 1-5 µL |

| Detection | UV-Vis (e.g., 254 nm) or PDA | UV-Vis (PDA) or Mass Spectrometry (MS) |

Gas Chromatography (GC): While less common for non-volatile compounds, GC could be employed for the analysis of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide if it exhibits sufficient thermal stability and volatility. unar.ac.id Derivatization might be necessary to enhance its volatility. GC is particularly useful for identifying and quantifying volatile and semi-volatile impurities. nih.gov A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. Mass spectrometry (MS) is the preferred detector for GC due to its high sensitivity and ability to provide structural information. researchgate.netnih.gov

| Parameter | Typical GC-MS Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen at a constant flow |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 100 °C, hold 1 min, ramp at 10-20 °C/min to 300 °C, hold 5 min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

Application of High-Resolution Mass Spectrometry for Trace Analysis and Quantification in Complex Biological or Environmental Samples

High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, is a powerful tool for the trace analysis and quantification of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide in complex matrices such as plasma, urine, or environmental samples. nih.govresearchgate.net HRMS instruments, like Orbitrap or Time-of-Flight (TOF) mass analyzers, provide highly accurate mass measurements, which facilitate the confident identification of the target compound and its metabolites or degradation products, even at very low concentrations. nih.gov

For quantitative studies, a UPLC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is typically developed. This involves selecting a specific precursor ion (the molecular ion of the compound) and one or more product ions generated through collision-induced dissociation. This highly selective technique minimizes interference from the sample matrix, leading to excellent sensitivity and accuracy. nih.gov The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response. nih.gov

Techniques for Purity Assessment, Impurity Profiling, and Quality Control in Research Syntheses

Ensuring the purity of a research compound is critical for the reliability of experimental results. A combination of analytical techniques is generally employed for comprehensive purity assessment and impurity profiling. scirp.orgnih.gov

Impurity Profiling: This process involves the detection, identification, and quantification of each impurity present in the synthesized compound. researchgate.net HPLC and UPLC with UV and MS detection are the primary tools for this purpose. Stress testing (forced degradation studies) under various conditions (acidic, basic, oxidative, photolytic, and thermal) can be performed to identify potential degradation products and establish the stability-indicating nature of the analytical method. researchgate.netscispace.com Identified impurities above a certain threshold (e.g., 0.1%) would require structural elucidation, often using HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Potential impurities could arise from starting materials (e.g., unreacted 2-bromobenzoic acid derivatives), reagents, or side reactions during the synthesis. nih.gov

| Potential Impurity Type | Possible Origin | Primary Analytical Technique |

|---|---|---|

| Starting Materials | Incomplete reaction | HPLC-UV/MS, GC-MS |

| Reaction Byproducts | Side reactions, rearrangement | HPLC-UV/MS, LC-HRMS |

| Degradation Products | Exposure to heat, light, acid, base, oxidant | HPLC-UV/MS, LC-HRMS |

| Residual Solvents | Synthesis and purification steps | Headspace GC-MS |

| Alkyl Halides | Byproducts of synthesis | Headspace GC-MS shimadzu.com |

Purity Assessment: While chromatographic methods provide a measure of purity based on the relative peak area (area %), this does not account for non-UV active impurities or residual solvents. Therefore, a more absolute method like Quantitative NMR (qNMR) is often employed. rssl.comyoutube.com qNMR allows for the determination of the purity of a compound by integrating the signals of the analyte against those of a certified internal standard of known purity. acs.orgresearchgate.net This technique is highly accurate and does not require a reference standard of the analyte itself. nih.gov The purity value obtained from qNMR can be complemented by data from other techniques like Karl Fischer titration (for water content) and thermogravimetric analysis (for non-volatile impurities) in a mass balance approach.

Isotopic Labeling Strategies for Mechanistic Elucidation and Metabolic Tracing

Isotopic labeling is an indispensable technique for studying reaction mechanisms and tracing the metabolic fate of compounds. scripps.edu By replacing one or more atoms in 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide with their stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), the compound can be tracked through complex biological or chemical systems. nih.govcore.ac.uk

Mechanistic Elucidation: To understand the mechanism of a chemical reaction involving this compound, specific atoms can be labeled. For instance, labeling the carbonyl carbon with ¹³C could help determine if this group is involved in a particular transformation by tracking the label in the reaction products using MS or NMR.

Metabolic Tracing: In metabolic studies, isotopically labeled versions of the compound are administered to in vitro or in vivo systems. osti.gov The detection of the labeled compound and its metabolites in biological fluids or tissues by LC-MS allows for the mapping of metabolic pathways. scripps.edu The characteristic mass shift introduced by the isotope makes it easier to distinguish metabolites from the endogenous background. Common labeling strategies include:

Deuterium (²H) labeling: Often used to investigate kinetic isotope effects or to block specific sites of metabolism.

Carbon-13 (¹³C) labeling: Provides a distinct mass signature for tracing the carbon skeleton of the molecule.

Nitrogen-15 (¹⁵N) labeling: Useful for tracking the fate of the amide nitrogen. nih.gov

The choice of isotope and the position of labeling are critical and depend on the specific research question being addressed. scripps.edu The synthesis of the labeled compound is a crucial first step and requires careful planning of the synthetic route.

| Isotope | Typical Application | Key Analytical Technique |

|---|---|---|

| ²H (Deuterium) | Metabolic stability studies, kinetic isotope effects | LC-MS/MS |

| ¹³C | Metabolic pathway elucidation, mechanistic studies | LC-HRMS, NMR |

| ¹⁵N | Tracing nitrogen metabolism, mechanistic studies | LC-HRMS, NMR |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide?

- Methodology :

- Synthesis : A palladium-catalyzed coupling reaction can be employed, starting with 2-bromo-5-methoxybenzoic acid. For example, amidation with N-cyclopropyl-N-methylamine under reflux in dichloromethane (DCM) with a coupling agent like HATU or EDCI . Alternatively, a two-step approach involves esterification (e.g., methyl ester formation) followed by aminolysis with the cyclopropyl-methylamine moiety .

- Purification : Crude products are typically extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. Trituration with diethyl ether or recrystallization from ethanol/water mixtures improves purity .

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | HATU, DIPEA, DCM, RT | 79% | |

| Esterification | SOCl₂, MeOH, reflux | Quant. |

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the cyclopropyl group shows characteristic multiplet peaks at δ 0.5–1.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~327 [M+H]⁺). Purity >95% is achievable via HPLC using a C18 column and acetonitrile/water gradient .

- Key Data :

- InChI Key : SROCIXQQXPOPAQ-UHFFFAOYSA-N (PubChem-derived for analogous structures) .

- SMILES : CN(C(=O)C1=CC(=C(C=C1)Br)OC)C2CC2 .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C under inert gas (N₂/Ar) to prevent bromine displacement or hydrolysis .

- Light Sensitivity : UV-Vis spectra indicate sensitivity to prolonged UV exposure. Use amber vials and minimize light exposure during reactions .

Advanced Research Questions

Q. How can reaction selectivity challenges (e.g., bromine substitution vs. methoxy group retention) be addressed during synthesis?

- Methodology :

- Protecting Groups : Temporarily protect the methoxy group using silyl ethers (e.g., TBSCl) before bromination to prevent demethylation .

- Catalytic Control : Use Pd(OAc)₂/Xantphos catalysts to favor cross-coupling at the bromine site while preserving the methoxy group .

- Case Study : In analogous benzamides, selective Suzuki-Miyaura coupling at the bromine position achieved >90% yield without methoxy cleavage .

Q. What computational tools are suitable for predicting the bioactivity or binding affinity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., dopamine D2 receptors) based on structural analogs .

- QSAR Modeling : Leverage PubChem descriptors (e.g., topological polar surface area, logP) to predict pharmacokinetic properties .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 68% vs. 79%) for analogous compounds?

- Methodology :

- Reaction Optimization : Screen solvents (THF vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify yield-limiting factors .

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated species or ester intermediates) .

- Case Study : Increasing reaction time from 4h to 12h improved yields from 68% to 79% in N-benzyl analogs, highlighting kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.